molecular formula C25H45NO B12582523 Phenol, 2-[(dinonylamino)methyl]- CAS No. 205105-32-4

Phenol, 2-[(dinonylamino)methyl]-

Cat. No.: B12582523
CAS No.: 205105-32-4
M. Wt: 375.6 g/mol
InChI Key: OIPKVBQLPSRKKC-UHFFFAOYSA-N
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Description

Phenol, 2-[(dinonylamino)methyl]- is a chemical compound with the molecular formula C27H47NO It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a dinonylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[(dinonylamino)methyl]- typically involves the reaction of phenol with dinonylamine in the presence of formaldehyde. This reaction is a type of Mannich reaction, which is a well-known method for introducing aminomethyl groups into aromatic compounds. The reaction conditions usually involve heating the reactants under reflux in an organic solvent such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of Phenol, 2-[(dinonylamino)methyl]- can be achieved through continuous flow processes. These processes involve the use of large reactors where the reactants are continuously fed and the product is continuously removed. This method allows for the efficient production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(dinonylamino)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dinonylaminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinones, while reduction can yield amine derivatives.

Scientific Research Applications

Phenol, 2-[(dinonylamino)methyl]- has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Phenol, 2-[(dinonylamino)methyl]- exerts its effects involves interactions with various molecular targets. The dinonylaminomethyl group can interact with enzymes and receptors, modulating their activity. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Phenol, 2-[(dinonylamino)methyl]- can be compared with other similar compounds, such as:

    Phenol: The parent compound, which lacks the dinonylaminomethyl group.

    2,4,6-Tris(dimethylaminomethyl)phenol: A compound with three dimethylaminomethyl groups attached to the phenol ring.

    3-(Dimethylamino)phenol: A compound with a single dimethylamino group attached to the phenol ring.

The uniqueness of Phenol, 2-[(dinonylamino)methyl]- lies in the presence of the dinonylaminomethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

205105-32-4

Molecular Formula

C25H45NO

Molecular Weight

375.6 g/mol

IUPAC Name

2-[[di(nonyl)amino]methyl]phenol

InChI

InChI=1S/C25H45NO/c1-3-5-7-9-11-13-17-21-26(22-18-14-12-10-8-6-4-2)23-24-19-15-16-20-25(24)27/h15-16,19-20,27H,3-14,17-18,21-23H2,1-2H3

InChI Key

OIPKVBQLPSRKKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN(CCCCCCCCC)CC1=CC=CC=C1O

Origin of Product

United States

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